8-Methylpyrido[2,3-b]pyrazin-7-amine
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Overview
Description
8-Methylpyrido[2,3-b]pyrazin-7-amine is a heterocyclic compound with the molecular formula C₈H₈N₄. It is part of the pyrido[2,3-b]pyrazine family, which is known for its diverse biological activities and applications in various fields of research .
Preparation Methods
The synthesis of 8-Methylpyrido[2,3-b]pyrazin-7-amine can be achieved through multicomponent reactions involving pyrido[2,3-b]pyrazine derivatives. These reactions often involve the use of spectral techniques such as NMR and FT-IR to ascertain the chemical structures of the synthesized compounds . Industrial production methods typically involve large-scale synthesis using high-quality reference standards to ensure accurate results .
Chemical Reactions Analysis
8-Methylpyrido[2,3-b]pyrazin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
8-Methylpyrido[2,3-b]pyrazin-7-amine has a wide range of scientific research applications, including:
Biology: It is utilized in the study of DNA sensing and electrochemical properties, contributing to advancements in biosensing technologies.
Medicine: The compound’s biological activity makes it a candidate for drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of 8-Methylpyrido[2,3-b]pyrazin-7-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with DNA and other biomolecules, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
8-Methylpyrido[2,3-b]pyrazin-7-amine can be compared with other similar compounds in the pyrido[2,3-b]pyrazine family. Some of these compounds include:
Pyrido[2,3-b]pyrazine: The parent compound with a similar structure but without the methyl group.
7-Aminopyrido[2,3-b]pyrazine: A derivative with an amino group at the 7th position.
8-Methylpyrido[2,3-b]pyrazine: A derivative with a methyl group at the 8th position but without the amino group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H8N4 |
---|---|
Molecular Weight |
160.18 g/mol |
IUPAC Name |
8-methylpyrido[2,3-b]pyrazin-7-amine |
InChI |
InChI=1S/C8H8N4/c1-5-6(9)4-12-8-7(5)10-2-3-11-8/h2-4H,9H2,1H3 |
InChI Key |
VBCJNXBEFWELPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC2=NC=CN=C12)N |
Origin of Product |
United States |
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